molecular formula C17H14FNO2 B3093621 4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide CAS No. 124655-18-1

4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide

Cat. No.: B3093621
CAS No.: 124655-18-1
M. Wt: 283.3 g/mol
InChI Key: USLKFNQVASYPSI-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide is a fluorinated aromatic amide featuring a tetrahydro-naphthalenone scaffold fused to a benzene ring via a carboxamide linkage. The tetrahydro-naphthalenone moiety introduces partial saturation, modulating conformational flexibility compared to fully aromatic systems.

Synthetic routes for related tetrahydro-naphthalene derivatives often involve alkylation or coupling reactions. For instance, describes the synthesis of a brominated analog (2-bromo-N-phenyl-1-cyclohexene-1-carboxamide) using NaH and methyl iodide in DMF, followed by purification via ether extraction .

Properties

IUPAC Name

4-fluoro-N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c18-13-8-5-12(6-9-13)17(21)19-15-10-7-11-3-1-2-4-14(11)16(15)20/h1-6,8-9,15H,7,10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLKFNQVASYPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183144
Record name 4-Fluoro-N-(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124655-18-1
Record name 4-Fluoro-N-(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124655-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoic acid and 1,2,3,4-tetrahydro-2-naphthalenone.

    Formation of Intermediate: The 4-fluorobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Amide Bond Formation: The acid chloride is then reacted with 1,2,3,4-tetrahydro-2-naphthalenone in the presence of a base such as triethylamine (Et3N) to form the desired amide bond, resulting in the formation of 4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the carbonyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzenecarboxamides.

Scientific Research Applications

4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the naphthalene ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Property 4-Fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide (Target) 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide () 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (, Example 53)
Core Structure Tetrahydro-naphthalenone fused to fluorobenzamide Cyclohexene-carboxamide with bromine Chromen-pyrazolo-pyrimidine hybrid with fluorinated benzamide
Halogen Substituents Para-fluoro on benzene Bromine on cyclohexene Multiple fluorines (chromen and benzene)
Molecular Weight ~245 g/mol (estimated) 280.16 g/mol (C₁₃H₁₄NOBr) 589.1 g/mol (M⁺+1)
Melting Point Not reported Not reported 175–178°C
Key Functional Groups Carboxamide, ketone Carboxamide, bromoalkene Sulfonamide, chromenone, pyrimidine
Synthetic Methodology Hypothesized via halogen displacement or alkylation Alkylation with NaH/MeI in DMF Suzuki coupling with Pd catalysis

Key Points of Comparison

Structural Complexity and Functional Diversity :

  • The target compound’s simplicity contrasts with the chromen-pyrazolo-pyrimidine hybrid in Example 53, which incorporates multiple fused heterocycles and fluorinated groups. This complexity in Example 53 likely enhances binding specificity in biological systems but complicates synthesis .

Halogen Effects :

  • The para-fluoro substituent in the target compound may improve metabolic stability and lipophilicity compared to the brominated analog in . Bromine’s larger atomic radius could increase steric hindrance, reducing reactivity in coupling reactions .

Synthetic Accessibility :

  • The target compound’s synthesis (inferred from ) involves straightforward alkylation, whereas Example 53 requires palladium-catalyzed cross-coupling, reflecting divergent scalability and cost considerations .

Research Implications and Limitations

  • Biological Activity : While the provided evidence lacks direct pharmacological data for the target compound, structural analogs like Example 52 in (mass: 589.1) highlight the role of fluorinated amides in kinase inhibition or anticancer activity .

Biological Activity

4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide is a synthetic organic compound with the molecular formula C17H14FNO2. This compound features a unique structure that includes a fluorine atom attached to a benzene ring linked to a naphthalene moiety via a carboxamide bond. Its distinctive chemical properties make it a subject of interest in various biological and pharmacological studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Chemical Structure C17H14FNO2\text{Chemical Structure }\text{C}_{17}\text{H}_{14}\text{FNO}_{2}
PropertyValue
Molecular Weight283.3 g/mol
CAS Number124655-18-1
IUPAC Name4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances lipophilicity, which may facilitate membrane penetration and receptor binding. The naphthalene moiety contributes to π-π stacking interactions with aromatic residues in proteins, potentially influencing enzyme activity or receptor signaling pathways.

Biological Activity

Research indicates that 4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide exhibits various biological activities:

Antitumor Activity
Preliminary studies have shown that this compound has cytotoxic effects against several cancer cell lines. It was tested against human breast cancer cells (MCF-7) and exhibited an IC50 value indicating significant potency. Further investigations are necessary to elucidate the specific pathways through which it induces apoptosis in cancer cells.

Anti-inflammatory Properties
In animal models, the compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies

Recent studies have explored the efficacy of 4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide in various settings:

  • Breast Cancer Cell Lines : In vitro assays revealed that the compound significantly reduced cell viability in MCF-7 cells after 48 hours of treatment. The mechanism appears to involve the induction of apoptosis through caspase activation.
  • Inflammatory Models : In murine models of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What strategies enable efficient derivatization of the parent compound for library synthesis?

  • Derivatization Routes :
  • Reductive amination : Convert the ketone group to an amine for secondary functionalization.
  • Suzuki coupling : Introduce aryl/heteroaryl groups at the fluorine position.
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to isolate reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide
Reactant of Route 2
4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide

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